

Application Notes and Protocols for Boc-2-methyl-D-phenylalanine

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Compound of Interest

Compound Name: *Boc-2-methyl-D-phenylalanine*

Cat. No.: *B558736*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-methyl-D-phenylalanine is a protected amino acid derivative that serves as a valuable building block in peptide synthesis and drug discovery. The incorporation of a methyl group on the phenyl ring introduces steric hindrance and modifies the electronic properties of the phenylalanine side chain, which can influence the conformation and biological activity of peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures chemoselective peptide bond formation. These application notes provide predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for **Boc-2-methyl-D-phenylalanine** and detailed protocols for its synthesis and sample preparation for NMR analysis.

Predicted NMR Spectroscopic Data

Due to the lack of publicly available experimental NMR spectra for **Boc-2-methyl-D-phenylalanine**, the following ^1H and ^{13}C NMR data are predicted based on the analysis of structurally similar compounds. These tables provide an expected range for chemical shifts.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **Boc-2-methyl-D-phenylalanine** in CDCl_3 .

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
COOH	9.0 - 11.0	br s	-
NH	4.9 - 5.2	d	~8.0
Ar-H	7.0 - 7.3	m	-
α -CH	4.5 - 4.7	m	-
β -CH ₂	3.0 - 3.3	m	-
Ar-CH ₃	2.2 - 2.4	s	-

| Boc-C(CH₃)₃ | 1.4 - 1.5 | s | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **Boc-2-methyl-D-phenylalanine** in CDCl₃.

Carbon	Predicted Chemical Shift (ppm)
C=O (Carboxyl)	174 - 177
C=O (Boc)	155 - 156
Ar-C (quaternary, C-CH ₃)	136 - 138
Ar-C (quaternary, C-CH ₂)	135 - 137
Ar-CH	126 - 131
C (Boc, quaternary)	79 - 81
α -CH	53 - 55
β -CH ₂	37 - 39
C(CH ₃) ₃ (Boc)	28 - 29

| Ar-CH₃ | 19 - 21 |

Experimental Protocols

Synthesis of Boc-2-methyl-D-phenylalanine

This protocol describes the synthesis of **Boc-2-methyl-D-phenylalanine** from 2-methyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O).^{[1][2][3]}

Materials:

- 2-methyl-D-phenylalanine
- Di-tert-butyl dicarbonate (Boc₂O)
- 1,4-Dioxane
- 1 M Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO₃) solution
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Stir plate and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2-methyl-D-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

- Add 1 M NaOH solution to adjust the pH of the mixture to approximately 9-10.
- Cool the solution to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Remove the 1,4-dioxane using a rotary evaporator.
- Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
- Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl.
- Extract the product with ethyl acetate (3 times).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography if necessary.

NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample for NMR analysis.[\[4\]](#)[\[5\]](#)[\[6\]](#)
[\[7\]](#)

Materials:

- **Boc-2-methyl-D-phenylalanine** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- NMR tube (5 mm)
- Pipette
- Vial

- Vortex mixer (optional)

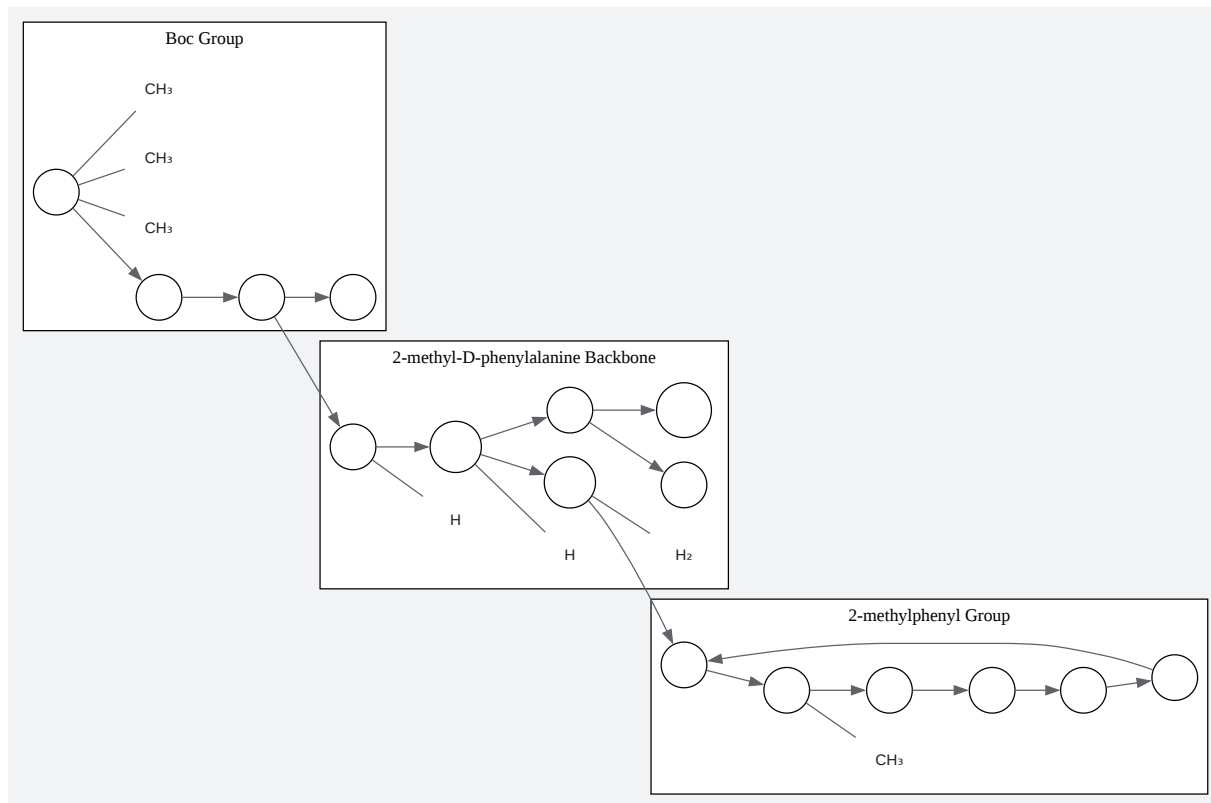
Procedure:

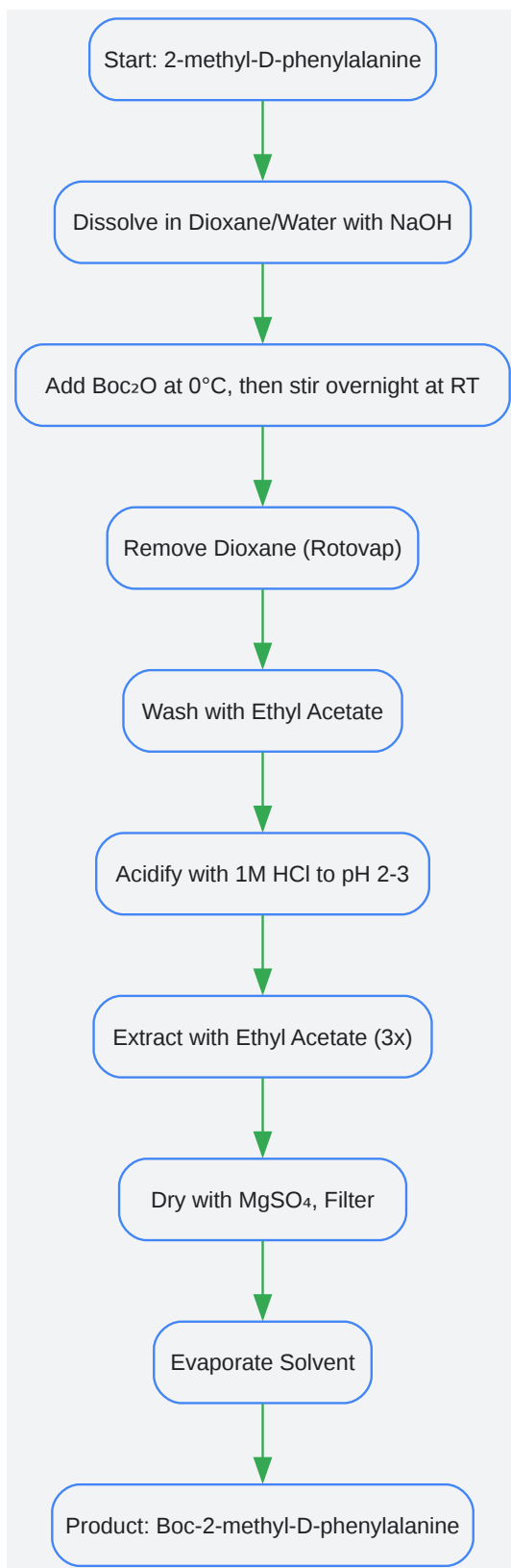
- Weigh the desired amount of **Boc-2-methyl-D-phenylalanine** and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Gently vortex or swirl the vial to completely dissolve the sample.
- Using a pipette, carefully transfer the solution into a clean NMR tube.
- Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube and wipe the outside with a lint-free tissue.
- The sample is now ready for NMR analysis.

Visualizations

Molecular Structure of Boc-2-methyl-D-phenylalanine

The following diagram illustrates the chemical structure of **Boc-2-methyl-D-phenylalanine**.





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